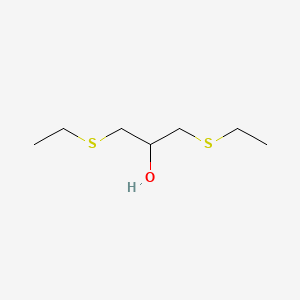

1,3-Bis(ethylsulfanyl)propan-2-OL

Description

1,3-Bis(ethylsulfanyl)propan-2-OL is a di-substituted propanol derivative featuring ethylsulfanyl (-S-C₂H₅) groups at the 1 and 3 positions of the central propan-2-ol backbone. The ethylsulfanyl substituents distinguish it from nitrogen- or phosphorus-based analogs, likely influencing its reactivity, solubility, and ligand behavior in metal complexes.

Properties

CAS No. |

202525-47-1 |

|---|---|

Molecular Formula |

C7H16OS2 |

Molecular Weight |

180.3 g/mol |

IUPAC Name |

1,3-bis(ethylsulfanyl)propan-2-ol |

InChI |

InChI=1S/C7H16OS2/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

ARXLDZDVKAODES-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(CSCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(ethylsulfanyl)propan-2-OL can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dichloropropan-2-ol with sodium ethylsulfide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of 1,3-Bis(ethylsulfanyl)propan-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(ethylsulfanyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thioether compound.

Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium ethylsulfide (NaSEt), alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thioether derivatives

Substitution: Various substituted thioethers

Scientific Research Applications

1,3-Bis(ethylsulfanyl)propan-2-OL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(ethylsulfanyl)propan-2-OL and its derivatives involves interactions with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of enzymes involved in the biosynthesis of fungal cell membranes. The compound may also interact with other cellular components, leading to disruption of cellular processes and eventual cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Geometry

The substituents at the 1,3-positions of the propane backbone critically determine the compound’s geometry and coordination capabilities:

Key Observations :

- Sulfur vs. Nitrogen/Phosphorus: The ethylsulfanyl groups in the target compound provide sulfur donors, which are softer Lewis bases compared to nitrogen () or phosphorus (). This may favor coordination with softer metal ions (e.g., Cu⁺, Ag⁺) over harder ions like Fe³⁺ .

Coordination Chemistry and Metal Complexation

1,3-Bis[N,N-bis(2-picolyl)amino]propan-2-OL ()

- Forms binuclear Cu(II) complexes with distorted square planar geometry .

- Crystal structure Triclinic space group $ P1 $, unit cell dimensions $ a = 13.345 \, \text{Å}, b = 13.873 \, \text{Å}, c = 12.867 \, \text{Å} $, $ V = 2018.4 \, \text{Å}^3 $ .

- Applications: Potential use in catalysis or molecular magnetism due to multinuclear coordination.

1,3-Bis(diphenylphosphino)propane ()

- Acts as a bidentate phosphine ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) .

- Market Widely used in pharmaceuticals and agrochemicals; European manufacturers dominate production .

Inferred Behavior of 1,3-Bis(ethylsulfanyl)propan-2-OL

- Expected to form monodentate or bridging S-donor complexes, though with lower stability constants compared to N/P-based analogs due to sulfur’s weaker donor strength.

- Potential applications: Chelation therapy, nanoparticle stabilization, or as a precursor in organosulfur chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.